Sel de dipotassium du 6-phosphate de tréhalose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

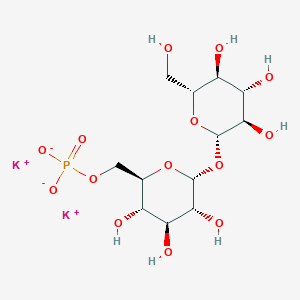

Trehalose 6-phosphate (T6P) dipotassium salt is a standard used to measure T6P concentrations in potato tubers and other plants via LC-MS . It has a variety of uses in scientific research as a stabilizing agent in cell culture media, a nutrient source for cell cultures, and a signaling molecule in plant and bacterial systems . It is an intermediate in the synthesis of D- (+)-Trehalose, a disaccharide composed of two α-glucose units . D- (+)-Trehalose is used in many processed foods as well as in biopharmaceutical monoclonal antibody formulations .

Synthesis Analysis

Trehalose 6-phosphate (T6P) is synthesized from glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose . This reaction is catalyzed by trehalose-6-phosphate synthase . T6P serves as a precursor for the synthesis of trehalose .

Molecular Structure Analysis

The molecular structure of Trehalose 6-phosphate dipotassium salt is complex and detailed information can be found in various sources .

Chemical Reactions Analysis

Trehalose 6-phosphate (T6P) is involved in various chemical reactions. For instance, it is involved in the hydrolysis of trehalose-6-phosphate, a reaction characterized by a burst-like kinetic behavior which is characterized by a decrease of the enzymatic rate after the pre-steady state .

Physical and Chemical Properties Analysis

Trehalose 6-phosphate dipotassium salt has a molecular weight of 498.46 g/mol . It is an off-white powder with less than 10% water content (Karl Fischer) . The cation traces are K: 14-17.3%, P: 5.8 - 6.7% .

Applications De Recherche Scientifique

Améliorer la tolérance au sel chez les plantes

Le sel de dipotassium du 6-phosphate de tréhalose joue un rôle crucial dans l'amélioration de la tolérance au sel chez les plantes. Dans une étude menée sur Anoectochilus roxburghii, une espèce largement utilisée comme aliment santé, il a été constaté que les gènes de la Tréhalose-6-Phosphate Synthase (TPS) fonctionnent en réponse à la stimulation par le NaCl et jouent un rôle clé dans le métabolisme des polysaccharides et des glycosides .

Rôle dans la biosynthèse du tréhalose

La Tréhalose-6-Phosphate Synthase (TPS), impliquée dans la synthèse du tréhalose, transfère le glucose de l'UDP-glucose au glucose-6-phosphate (G6P) pour produire du tréhalose-6-phosphate (T6P). Ce processus est crucial dans la biosynthèse du tréhalose .

Réponse au stress chez le quinoa

Chez le quinoa, une culture très résistante au stress salin-alcalin, le this compound joue un rôle important. Les gènes TPS et Tréhalose-6-Phosphate Phosphatase (TPP) du quinoa sont impliqués dans la réponse au stress. L'accumulation de certains métabolites et l'expression de nombreux gènes régulateurs dans la voie de biosynthèse du tréhalose changent considérablement en cas de stress salin-alcalin .

Étalon pour la mesure des concentrations de T6P

Le this compound est utilisé comme étalon pour mesurer les concentrations de T6P dans les tubercules de pomme de terre .

Étalon de calibration dans l'essai LC-MS

Il est également utilisé comme étalon de calibration dans l'essai de chromatographie liquide-spectrométrie de masse (LC-MS) pour la mesure du T6P dans les plantes .

Mécanisme D'action

Target of Action:

T6P primarily interacts with enzymes involved in sugar metabolism. Specifically, it serves as a feedback inhibitor of sucrose synthesis and an activator of sucrose breakdown enzymes . By orchestrating the balance between sucrose synthesis and utilization, T6P plays a pivotal role in responding to changing environmental conditions .

Mode of Action:

The synthesis of T6P occurs via a two-step pathway involving trehalose-6-phosphate synthase (OtsA) and trehalose-6-phosphate phosphatase (OtsB) . In the first reaction, glucose 6-phosphate and UDP-glucose are converted into trehalose 6-phosphate by OtsA. T6P then regulates sugar metabolism by blocking the action of sucrose nonfermenting-1-related protein kinase 1 (SnRK1) , affecting energy and carbon metabolism .

Biochemical Pathways:

T6P impacts several pathways:

- Carbon Partitioning : By regulating SnRK1, T6P affects central carbon metabolism, influencing plant growth in response to environmental stimuli .

Pharmacokinetics:

T6P is synthesized from glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose. Its role as a precursor for trehalose synthesis highlights its importance in cellular processes .

Result of Action:

Molecularly, T6P contributes to maintaining cellular homeostasis under stress conditions. It acts as an osmoprotectant , chemical chaperone , and free radical scavenger . Additionally, T6P influences virulence in bacteria and fungi .

Action Environment:

Environmental factors significantly impact T6P’s efficacy and stability. These include temperature, osmotic stress, UV radiation, and exposure to heavy metal ions or pathogens .

Safety and Hazards

Trehalose 6-phosphate dipotassium salt has several hazard statements including H302 + H332 - H311 - H370 . Precautionary statements include P260 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 - P308 + P311 . It is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - STOT SE 1 .

Orientations Futures

There is growing interest in trehalose metabolism for therapeutic purposes due to the key role of trehalose in pathogenic organisms . The T6P/SnRK1 pathway can be harnessed for further improvements such as grain number and grain filling traits and abiotic stress resilience through targeted gene editing, breeding, and chemical approaches .

Analyse Biochimique

Biochemical Properties

Trehalose 6-phosphate dipotassium salt interacts with several enzymes, proteins, and other biomolecules. It is synthesized by the enzyme trehalose-6-phosphate synthase (TPS), which uses glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose as substrates . The product of this reaction, trehalose-6-phosphate, is then converted to trehalose by the enzyme trehalose-6-phosphate phosphatase (TPP) .

Cellular Effects

Trehalose 6-phosphate dipotassium salt has a profound impact on various types of cells and cellular processes. It regulates sugar metabolism in plants like Arabidopsis and promotes their growth . It also plays a role in maintaining cellular homeostasis under stress conditions .

Molecular Mechanism

The molecular mechanism of action of trehalose 6-phosphate dipotassium salt involves its binding interactions with biomolecules and changes in gene expression. Trehalose 6-phosphate (T6P) blocks the action of sucrose nonfermenting-1-related protein kinase 1, which affects the energy and carbon metabolism . It also serves as a precursor for the synthesis of trehalose .

Temporal Effects in Laboratory Settings

The effects of trehalose 6-phosphate dipotassium salt change over time in laboratory settings. It has been used as a standard to measure T6P concentrations in potato tubers . It has also been used as a calibration standard in liquid chromatography-mass spectrometry (LC-MS) assay for measurement of T6P in plants .

Metabolic Pathways

Trehalose 6-phosphate dipotassium salt is involved in the trehalose metabolic pathway. It is produced by the enzyme trehalose-6-phosphate synthase (TPS) using glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose . It is then transformed to trehalose by trehalose-6-phosphate phosphatase (TPP) .

Subcellular Localization

The subcellular localization of trehalose 6-phosphate dipotassium salt is predominantly in the cytoplasm This localization is crucial for its activity and function

Propriétés

| { "Design of the Synthesis Pathway": "Trehalose 6-phosphate dipotassium salt can be synthesized by phosphorylation of trehalose followed by potassium salt formation.", "Starting Materials": [ "Trehalose", "Phosphoric acid", "Potassium hydroxide" ], "Reaction": [ "Step 1: Dissolve trehalose in water", "Step 2: Add phosphoric acid to the solution and stir", "Step 3: Heat the mixture at 80-90°C for 6-8 hours to allow phosphorylation of trehalose", "Step 4: Cool the mixture to room temperature", "Step 5: Add potassium hydroxide to the mixture and stir", "Step 6: Adjust the pH to 7-8 using hydrochloric acid", "Step 7: Filter the solution to obtain Trehalose 6-phosphate dipotassium salt" ] } | |

Numéro CAS |

136632-28-5 |

Formule moléculaire |

C12H21K2O14P |

Poids moléculaire |

498.46 g/mol |

Nom IUPAC |

dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate |

InChI |

InChI=1S/C12H23O14P.2K/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;;/m1../s1 |

Clé InChI |

YKCUKYNZTFYPHM-PVXXTIHASA-L |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |

SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |

SMILES canonique |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |

Apparence |

Assay:≥95%A crystalline solid |

Synonymes |

α-D-glucopyranosyl α-D-glucopyranoside 6-(dihydrogen phosphate), dipotassium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(S*)]]- (9CI)](/img/no-structure.png)

![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)